molecular formula C14H8I2O2 B8735002 1,2-Bis(4-iodophenyl)ethane-1,2-dione CAS No. 65699-84-5

1,2-Bis(4-iodophenyl)ethane-1,2-dione

Cat. No. B8735002
CAS RN: 65699-84-5
M. Wt: 462.02 g/mol
InChI Key: PYWIIQJCCHOQSM-UHFFFAOYSA-N
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Patent
US07842830B2

Procedure details

Under N2, benzotriazol-1-yl-(4-iodo-phenyl)-methanone (JYC-II-056-A) (3.5 g, 10.0 mmol) dissolved in 40 mL of anhydrous THF was added to a THF solution of SmI2 (221 mL of 0.1 M solution in THF, 22.1 mmol) at room temperature. The resulting mixture turned yellow brown in 5 min. HCl (2M, 65 mL) was added and the mixture was extracted with diethyl ether several times. The combined organic layers were washed with brine and dried over anhydrous MgSO4. The solvent was removed under reduced pressure. The crude product was washed with MeOH to give a yellow solid (0.73 g, 31.5%). 1H NMR (300 MHz, CDCl3, δ): 7.88 (d, J=8.5 Hz, 4H), 7.64 (dt, J=8.8 Hz, 4H). HRMS-EI (m/z): [M]+ calcd for C14H8I2O2, 461.86138; found, 461.86180.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step Two
[Compound]
Name
SmI2
Quantity
221 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
31.5%

Identifiers

REACTION_CXSMILES
N1([C:10]([C:12]2[CH:17]=[CH:16][C:15]([I:18])=[CH:14][CH:13]=2)=[O:11])C2C=CC=CC=2N=N1.Cl>C1COCC1>[I:18][C:15]1[CH:14]=[CH:13][C:12]([C:10](=[O:11])[C:10]([C:12]2[CH:13]=[CH:14][C:15]([I:18])=[CH:16][CH:17]=2)=[O:11])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)I
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
Cl
Step Three
Name
SmI2
Quantity
221 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether several times
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
The crude product was washed with MeOH

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(C(=O)C1=CC=C(C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 31.5%
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.